molecular formula C19H18N2OS2 B3297915 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896345-17-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B3297915
CAS No.: 896345-17-8
M. Wt: 354.5 g/mol
InChI Key: ISHSUJQQPHQHIA-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is a potent and selective cell-permeable inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. This compound has emerged as a critical pharmacological tool for probing the complex biological roles of SIRT2, which include regulation of cell cycle, genomic stability, microtubule dynamics, and metabolic pathways. Research utilizing this inhibitor has been instrumental in elucidating SIRT2's involvement in various disease pathologies. Studies have shown that inhibition of SIRT2 with this compound can induce hyperacetylation of α-tubulin and arrest the cell cycle, providing a mechanism to investigate mitotic regulation source . Its high selectivity profile makes it particularly valuable for disentangling SIRT2-specific functions from those of other sirtuin family members in complex cellular environments. The primary research applications for this SIRT2 inhibitor are in the fields of cancer biology, where it is investigated for its potential anti-proliferative effects, and neurodegenerative disease, particularly in models of Parkinson's disease, where SIRT2 inhibition has been demonstrated to confer protection against α-synuclein-mediated toxicity source . It enables researchers to explore epigenetic and post-translational mechanisms underlying cellular differentiation, metabolism, and aging-related processes.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-12-8-9-14(13(2)10-12)16-11-24-19(20-16)21-18(22)15-6-4-5-7-17(15)23-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHSUJQQPHQHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research, due to its ability to disrupt specific protein interactions.

    Medicine: Explored for its anticancer properties, showing efficacy in inhibiting the proliferation of cancer cells in vitro and in vivo.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific protein interactions. For example, it has been shown to disrupt the interaction between Hec1 and Nek2 proteins, which are crucial for cell division. By binding to these proteins, the compound interferes with the spindle checkpoint, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as a targeted anticancer agent.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Methylsulfanyl vs. Phenoxy: The methylsulfanyl group in the target compound likely increases lipophilicity compared to the phenoxy substituent in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide . This could enhance membrane permeability but may reduce solubility.
  • Triazole-Sulfanyl vs.

Pharmacokinetic and Physicochemical Properties

  • logP and Solubility: INH1 (logP 5.24) and the target compound (estimated logP ~5.2) exhibit comparable lipophilicity, suggesting similar absorption profiles.
  • Crystallography : SHELX-refined structures (e.g., INH1) confirm planar thiazole-benzamide conformations, critical for target binding .

Key Research Findings

Similarity Scoring : Computational studies rank AB4 and AB5 as structurally closest to the target compound (scores 0.500 and 0.479), emphasizing the role of sulfanyl and triazole motifs .

Synthetic Feasibility : Derivatives like N-[4-(2,4-dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene]-benzamide are synthesized via Schiff base reactions, with yields >80% in most cases .

Tautomerism : 1,2,4-triazole-thione analogs (e.g., 7–9 in ) exhibit tautomeric stability, confirmed by IR and NMR .

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2OSC_{19}H_{18}N_{2}OS with a molecular weight of approximately 322.43 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial , anticancer , and antiviral properties.

Antimicrobial Activity

Several studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget OrganismsActivityReference
This compoundE. coli, S. aureusModerate to high

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. Research indicates that the presence of specific substituents on the phenyl ring enhances cytotoxic activity against various cancer cell lines. For example, the compound's effectiveness in inducing apoptosis has been linked to its ability to interact with proteins involved in cell survival pathways.

In a study examining the SAR of thiazole derivatives, it was found that modifications at the 4-position of the thiazole ring significantly impacted cytotoxicity against cancer cell lines such as A-431 and Jurkat cells.

CompoundCell LineIC50 (µM)Mechanism
This compoundA-431< 10Apoptosis induction through Bcl-2 interaction

Antiviral Activity

The antiviral properties of thiazole compounds are gaining attention as potential treatments for viral infections. The compound has shown promise in inhibiting viral replication mechanisms. For example, modifications to the thiazole structure have been associated with improved affinity for viral proteins.

Case Studies

  • Antibacterial Efficacy : A series of thiazole derivatives were synthesized and screened for antibacterial activity. This compound was found to outperform standard antibiotics in specific assays.
    • Study Findings : The compound demonstrated an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial properties compared to traditional treatments.
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound exhibited significant cytotoxicity against human cancer cell lines.
    • Results : It achieved an IC50 value of 15 µM against Jurkat cells, highlighting its potential as an anticancer agent.

Q & A

Q. How can the synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide be optimized for higher yield and purity?

Methodology:

  • The synthesis involves cyclization of 2-aminothiophenol with α-haloketones to form the thiazole core, followed by sequential coupling of dimethylphenyl and benzamide groups .
  • Key parameters include:
  • Solvent selection: Dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility .

  • Temperature control: Maintain 0–5°C during reduction steps (e.g., LiAlH₄) to minimize side reactions .

  • Catalysts: Use Pd-C for catalytic hydrogenation to saturate the thiazole ring (72% yield in ethanol) .

    Reaction StepOptimal ConditionsYield (%)Reference
    Thiazole cyclizationDMF, 80°C, 12 h65–70
    Sulfonamide couplingDCM, RT, 24 h58–62
    Catalytic hydrogenationH₂/Pd-C, EtOH, 25°C72

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology:

  • 1H NMR: Resolves aromatic protons and methyl groups (e.g., δ 2.3–2.5 ppm for dimethylphenyl CH₃) .
  • ESI-MS: Confirms molecular weight (e.g., m/z 428.5 for related sulfonamide analogs) .
  • IR spectroscopy: Identifies sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can structural modifications enhance the compound's biological activity?

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Methodology:

  • Dose-response assays: Test across concentration gradients (0.1–100 µM) to identify biphasic effects .
  • Target profiling: Use kinase inhibition panels or bacterial efflux pump assays to clarify mechanistic pathways .
  • Gene expression analysis: RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis vs. cell cycle) .

Q. What strategies are recommended for crystallographic analysis of this compound?

Methodology:

  • Crystallization: Use vapor diffusion with DMSO/water (1:1) to grow single crystals .
  • Data refinement: Apply SHELXL for small-molecule refinement and SHELXS for phase solution .
  • Twinned data handling: Use SHELXL’s TWIN command for high-resolution datasets .

Q. How can molecular docking predict interactions with biological targets?

Methodology:

  • Target selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
  • Docking software: AutoDock Vina with AMBER force fields to simulate binding poses .
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

Data Contradiction Analysis

Q. Why do some studies report weak anticancer activity despite strong enzyme inhibition?

Methodology:

  • Cellular uptake assays: Measure intracellular concentrations via LC-MS to assess permeability barriers .
  • Metabolic stability: Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .
  • Rescue experiments: Co-administer inhibitors of efflux pumps (e.g., verapamil) to test bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

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